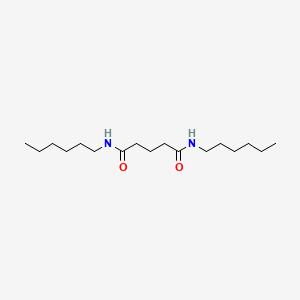

Pentanediamide, N,N'-dihexyl-

Description

Contextualization of Diamide (B1670390) Chemistry and its Fundamental Significance

Diamides are organic compounds characterized by the presence of two amide functional groups. The amide group, consisting of a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic and biological chemistry. The fundamental significance of diamide chemistry lies in its prevalence in nature, most notably in the peptide bonds that form the backbone of proteins. This linkage imparts significant stability and structural diversity to biological macromolecules.

In synthetic chemistry, diamides are valued for their versatile applications. They serve as important intermediates in the synthesis of a variety of organic compounds, including polymers and pharmaceuticals. The presence of two amide groups allows for the formation of extensive hydrogen bonding networks, which can significantly influence the material properties of diamide-containing polymers, such as polyamides. Furthermore, certain diamides have been identified as potent insecticides, acting on the ryanodine (B192298) receptors of insects. uni.eduacs.org This has led to the development of a major class of crop protection agents. The ability of some diamides to act as thiol-oxidizing agents also makes them useful tools in biological research for studying oxidative stress. ontosight.ai

Structural Characteristics of Pentanediamide (B1580538), N,N'-dihexyl- and its Molecular Architecture

N,N'-dihexylpentanediamide is a symmetrical long-chain aliphatic diamide. Its molecular architecture is defined by a central pentanediamide core to which two n-hexyl groups are attached, one to each nitrogen atom of the amide groups.

The core of the molecule is derived from pentanedioic acid (glutaric acid), a five-carbon dicarboxylic acid. The amide linkages are formed by the formal condensation of the two carboxylic acid groups with two molecules of hexylamine (B90201). The resulting structure features two secondary amide groups.

The key structural features include:

A five-carbon aliphatic chain connecting the two amide functionalities.

Two secondary amide groups capable of participating in hydrogen bonding as both donors (N-H) and acceptors (C=O).

Two n-hexyl chains , which are six-carbon aliphatic chains, imparting significant lipophilicity to the molecule.

This combination of a polar amide core and nonpolar aliphatic chains results in an amphiphilic character, which is likely to dictate its solubility and aggregation behavior in different solvent systems.

Table 1: Physicochemical Properties of N,N'-Dihexylpentanediamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₄N₂O₂ |

| Molecular Weight | 298.47 g/mol |

| CAS Number | 16745-07-8 |

| Appearance | Likely a waxy solid at room temperature, based on similar long-chain diamides. |

| Solubility | Expected to be soluble in nonpolar organic solvents and have low solubility in water. |

Note: Some properties are inferred from the general characteristics of similar long-chain aliphatic diamides due to the limited availability of specific experimental data for this compound.

Overview of Research Trajectories for Long-Chain Diamides in Academia

Academic research into long-chain diamides has followed several distinct trajectories, driven by their unique structural features and potential applications. A significant area of investigation has been their use as building blocks for novel polymers, particularly polyamides. acs.org The length of the aliphatic chains between the amide groups influences the physical properties of these polymers, such as their melting point, crystallinity, and flexibility. acs.org

Another important research direction is the study of their self-assembly and gelation properties. The ability of long-chain diamides to form extensive hydrogen-bonded networks can lead to the formation of supramolecular structures, including gels in organic solvents. These "organogels" have potential applications in areas such as drug delivery, materials science, and environmental remediation.

Furthermore, long-chain diamides are investigated for their potential as:

Phase change materials: Some long-chain fatty acid amides exhibit significant latent heat of fusion, making them suitable for thermal energy storage applications. researchgate.net

Lubricants and slip agents: The long aliphatic chains can provide lubricity, making them useful as additives in plastics and other materials. google.com

Plasticizers: They can be incorporated into polymers to increase their flexibility and durability. google.com

Scope and Objectives of Focused Research on Pentanediamide, N,N'-dihexyl-

While dedicated research on Pentanediamide, N,N'-dihexyl- is not prominent in the current scientific literature, a focused investigation into this compound would likely pursue several key objectives. The primary goal would be to synthesize and thoroughly characterize the compound to establish its fundamental physicochemical properties.

Key Research Objectives would include:

Synthesis and Purification: Developing an efficient and scalable synthesis route, likely through the reaction of pentanedioyl chloride with hexylamine, or the direct amidation of pentanedioic acid with hexylamine at elevated temperatures. uni.edu

Structural Elucidation: Confirmation of the molecular structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the characteristic amide bond vibrations, and mass spectrometry to confirm the molecular weight.

Thermal Analysis: Characterization of its thermal properties, such as melting point and decomposition temperature, using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This would be crucial for evaluating its potential as a phase change material or a thermally stable additive.

Solubility and Aggregation Studies: Investigating its solubility in a range of solvents to understand its amphiphilic nature and exploring its potential to form aggregates or organogels.

Evaluation for Specific Applications: Based on the characterization data, assessing its suitability for applications such as a plasticizer, lubricant, or a component in the synthesis of novel polyamides.

A comprehensive study of Pentanediamide, N,N'-dihexyl- would contribute to the broader understanding of how the interplay between the length of the central aliphatic chain and the N-alkyl substituents influences the properties of long-chain diamides.

Properties

CAS No. |

67616-96-0 |

|---|---|

Molecular Formula |

C17H34N2O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

N,N'-dihexylpentanediamide |

InChI |

InChI=1S/C17H34N2O2/c1-3-5-7-9-14-18-16(20)12-11-13-17(21)19-15-10-8-6-4-2/h3-15H2,1-2H3,(H,18,20)(H,19,21) |

InChI Key |

PNHOLMPSSWJOKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)CCCC(=O)NCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Dihexylpentanediamide

Classical Approaches for Amide Bond Formation in N,N'-Dihexylpentanediamide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis. For a molecule like N,N'-dihexylpentanediamide, this involves creating two such bonds between a pentanedioic acid derivative and two equivalents of hexylamine (B90201).

Condensation Reactions Utilizing Carboxylic Acids and Amines

The most direct method for synthesizing N,N'-dihexylpentanediamide is the condensation reaction between glutaric acid (pentanedioic acid) and hexylamine. This reaction typically requires high temperatures to drive off the water molecule formed as a byproduct for each amide bond, thereby pushing the equilibrium towards the product.

The direct thermal amidation can be sluggish and often requires harsh conditions. To facilitate this transformation under milder conditions, various catalysts can be employed. Lewis acids are particularly effective in activating the carboxylic acid group towards nucleophilic attack by the amine.

Table 1: Representative Conditions for Direct Condensation of Dicarboxylic Acids and Amines

| Dicarboxylic Acid | Amine | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Glutaric Acid | Hexylamine | None (Thermal) | None | >180 | Several hours | Moderate |

| Succinic Acid | n-Octylamine | Nb₂O₅ | o-xylene | 135 | 30 | 95 |

| Adipic Acid | Benzylamine | Boric Acid | None | 160-180 | 0.5 | High |

Note: The data in this table is representative of similar diamide (B1670390) syntheses and serves to illustrate typical reaction parameters.

Acylation Strategies with Acid Halides and Anhydrides

To circumvent the high temperatures and potential side reactions associated with direct condensation, more reactive derivatives of glutaric acid are often used. These include glutaryl chloride (the di-acid chloride) and glutaric anhydride (B1165640).

Reaction with Glutaryl Chloride: Glutaryl chloride is highly electrophilic and reacts readily with hexylamine in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is often rapid and can be performed at or below room temperature. The choice of solvent is typically a non-protic one, such as dichloromethane (B109758) or diethyl ether.

Reaction with Glutaric Anhydride: Glutaric anhydride offers a more moderate reactivity compared to the acid chloride. The reaction with hexylamine proceeds in two stages. First, the amine attacks the anhydride, leading to the ring-opening and formation of a mono-amide mono-carboxylic acid intermediate. Subsequent heating or the use of a coupling agent is then required to form the second amide bond. This method provides good control over the reaction. researchgate.netnih.gov

Green Chemistry Principles in N,N'-Dihexylpentanediamide Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of N,N'-dihexylpentanediamide, this translates to minimizing waste, avoiding hazardous solvents, and utilizing catalytic methods.

Solvent-Free or Environmentally Benign Solvent Systems

Conducting reactions without a solvent or in green solvents like water or supercritical fluids is a key principle of green chemistry. Solvent-free synthesis of amides can be achieved by heating a mixture of the dicarboxylic acid and the amine, often with a catalyst. This approach simplifies workup and reduces solvent waste. Microwave-assisted synthesis is particularly effective under solvent-free conditions, often leading to significantly reduced reaction times and improved yields. researchgate.netrsc.orgnih.gov

Catalyst Development for Sustainable Amide Formation

The development of efficient and recyclable catalysts is crucial for sustainable amide synthesis.

Heterogeneous Catalysts: Solid acid catalysts like niobic acid (Nb₂O₅) have shown great promise in the direct amidation of dicarboxylic acids. unimi.it These catalysts are water-tolerant, can be easily separated from the reaction mixture by filtration, and can be reused, which reduces waste and cost.

Boric Acid: Boric acid has emerged as a simple, inexpensive, and environmentally friendly catalyst for amidation reactions under solvent-free conditions. researchgate.net It is believed to activate the carboxylic acid, facilitating the nucleophilic attack of the amine.

Enzymatic Catalysis: Lipases, a class of enzymes, can be used to catalyze the formation of amide bonds under mild conditions. researchgate.net This biocatalytic approach offers high selectivity and avoids the use of harsh reagents. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a well-known biocatalyst for amidation reactions. researchgate.net While specific data for N,N'-dihexylpentanediamide is limited, the general applicability of lipases to the synthesis of amides from dicarboxylic acids and amines suggests its potential in this context. mdpi.com

Table 2: Green Synthesis Approaches for Amide Formation

| Method | Catalyst | Solvent | Key Advantages |

| Microwave-assisted | Ceric Ammonium (B1175870) Nitrate (CAN) | Solvent-free | Rapid, high yields, simple workup |

| Solvent-free heating | Boric Acid | None | Environmentally friendly, simple procedure |

| Heterogeneous Catalysis | Nb₂O₅ | High-boiling solvent or none | Catalyst is recyclable, water-tolerant |

| Enzymatic Synthesis | Lipase (e.g., Novozym 435) | Organic solvent or solvent-free | Mild conditions, high selectivity |

Novel Synthetic Routes and Process Optimization for N,N'-Dihexylpentanediamide

Research into amide bond formation is continually evolving, with new methods and process optimization techniques being developed to improve efficiency and sustainability.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the synthesis of amides, often reducing reaction times from hours to minutes. rsc.orgnih.govrsc.org This technique can be applied to both solvent-based and solvent-free reaction systems and is a powerful tool for process optimization. For the synthesis of N,N'-dihexylpentanediamide, microwave heating of a mixture of glutaric acid and hexylamine, potentially with a catalyst, could offer a rapid and efficient route.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated process optimization. While specific applications to N,N'-dihexylpentanediamide synthesis are not widely reported, the principles of flow chemistry are applicable to the amidation reactions described herein and represent a promising area for future development.

Characterization Data: The final product, N,N'-dihexylpentanediamide, would be characterized using standard analytical techniques to confirm its structure and purity. These include:

NMR Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the hexyl chains and the pentanediamide (B1580538) backbone. upi.edu

Mass Spectrometry: This technique would be used to determine the molecular weight of the compound, confirming the expected molecular formula.

Infrared Spectroscopy: The IR spectrum would show characteristic absorption bands for the amide functional group (C=O stretch and N-H bend).

Melting Point: A sharp melting point would be indicative of a pure compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.commostwiedzy.plresearchgate.net The application of microwave irradiation to the synthesis of N,N'-dihexylpentanediamide from glutaric acid and hexylamine can significantly improve the efficiency of the amidation process. nih.govnih.gov

In a typical microwave-assisted procedure, glutaric acid and hexylamine are mixed, often in a solvent-free environment or using a high-boiling point, microwave-transparent solvent. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and time. The use of a catalyst, such as ceric ammonium nitrate, can further enhance the reaction rate. nih.govnih.gov The direct interaction of microwaves with the polar reagents and intermediates leads to rapid and uniform heating, which can overcome the activation energy barrier for amide bond formation more efficiently than conventional heating. acs.org

Table 1: Hypothetical Microwave-Assisted Synthesis of N,N'-Dihexylpentanediamide

| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |

| 1 | Glutaric Acid | Hexylamine | None | None | 150 | 160 | 30 | 85 |

| 2 | Glutaric Acid | Hexylamine | Ceric Ammonium Nitrate (2) | None | 150 | 160 | 15 | 95 |

| 3 | Glutaric Acid | Hexylamine | None | Toluene | 100 | 110 | 60 | 78 |

The significant rate enhancement observed in microwave-assisted synthesis is attributed to both thermal and potential non-thermal effects. frontiersin.org The rapid heating profile minimizes the formation of by-products that can occur during prolonged reactions under conventional heating.

Flow Chemistry Methodologies for Enhanced Production

Flow chemistry offers a safe, efficient, and scalable alternative to batch production for the synthesis of fine chemicals. researchgate.netacs.orgrsc.org The continuous nature of flow processes allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. researchgate.net

For the production of N,N'-dihexylpentanediamide, a flow chemistry setup would typically involve pumping a solution of glutaric acid and hexylamine through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. mit.edunih.gov The use of a solid acid catalyst, such as molybdenum oxide-supported Zr-Sn mixed metal oxides, has been shown to be effective for dehydrative amidation reactions in continuous flow. rsc.org

A schematic of a potential flow reactor setup is depicted below:

Pump A: Delivers a solution of glutaric acid in a suitable solvent (e.g., toluene).

Pump B: Delivers a solution of hexylamine in the same solvent.

T-Mixer: Mixes the two reactant streams.

Heated Reactor Coil: A tube reactor where the reaction takes place at a specific temperature and residence time.

Back-Pressure Regulator: Maintains the pressure within the system to allow for heating above the solvent's boiling point.

Collection Vessel: Collects the product stream.

Table 2: Hypothetical Flow Chemistry Production of N,N'-Dihexylpentanediamide

| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Catalyst | Throughput (g/h) | Yield (%) |

| 1.0 | 180 | 20 | None | 5.4 | 88 |

| 2.0 | 200 | 10 | Solid Acid | 11.5 | 92 |

| 5.0 | 220 | 4 | Solid Acid | 29.0 | 90 |

The enhanced heat and mass transfer in microreactors or packed-bed reactors used in flow chemistry can lead to significantly faster reaction times and higher productivity compared to batch processes. researchgate.net

Mechanistic Elucidation of N,N'-Dihexylpentanediamide Formation Reactions

The formation of N,N'-dihexylpentanediamide from glutaric acid and hexylamine proceeds through a direct amidation mechanism. This reaction is generally understood to involve the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid.

HOOC-(CH₂)₃-COOH + 2 CH₃(CH₂)₅NH₂ → CH₃(CH₂)₅NHCO-(CH₂)₃-CONH(CH₂)₅CH₃ + 2 H₂O

The mechanism involves the following key steps:

Proton Transfer (Salt Formation): In the initial step, an acid-base reaction occurs between the carboxylic acid and the amine to form an ammonium carboxylate salt. This equilibrium can hinder the reaction as the amine is protonated and no longer nucleophilic.

Nucleophilic Attack: At elevated temperatures, the equilibrium shifts back towards the free amine and carboxylic acid. The lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbonyl carbon of glutaric acid. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms of the original carboxyl group, forming a better leaving group (water).

Elimination of Water: The lone pair of electrons on the other oxygen atom reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of the amide bond.

This process occurs at both ends of the dicarboxylic acid to form the final diamide.

Under microwave irradiation , the rapid heating can provide the necessary energy to overcome the activation barrier of the nucleophilic attack and the dehydration step more efficiently than conventional heating. The polar transition states are thought to be stabilized by the microwave field, further accelerating the reaction. acs.org

In flow chemistry utilizing a solid acid catalyst, the mechanism is slightly altered. The Lewis acidic sites on the catalyst surface coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. This catalytic pathway avoids the initial formation of the unreactive ammonium carboxylate salt, thus promoting the reaction under milder conditions. Studies on niobium oxide (Nb₂O₅) as a catalyst for amide hydrolysis suggest that it can activate the carbonyl bond even in the presence of basic species like amines and water, making it a robust catalyst for direct amidation. rsc.org Computational studies have also been employed to understand the intricate details of amide bond formation, including the role of catalysts and solvent effects. rsc.orgresearchgate.net

Computational and Theoretical Investigations of N,n Dihexylpentanediamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of N,N'-dihexylpentanediamide. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's electronic landscape. nih.govyoutube.comresearchgate.net

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.orgyoutube.comarxiv.org It is employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.trnih.gov A smaller gap generally suggests higher reactivity. nih.gov

For N,N'-dihexylpentanediamide, DFT calculations can predict these frontier molecular orbitals, offering insights into its electron-donating and electron-accepting capabilities. The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

Table 1: Theoretical Electronic Properties of N,N'-Dihexylpentanediamide (Illustrative)

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Analysis of Electrostatic Potentials and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgresearchgate.netresearchgate.net These maps are invaluable for understanding how molecules interact with each other, particularly in predicting non-covalent interactions. libretexts.org The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.

For N,N'-dihexylpentanediamide, the MEP map would highlight regions of negative potential, typically around the electronegative oxygen and nitrogen atoms of the amide groups, indicating areas prone to electrophilic attack. Conversely, regions of positive potential would be found around the hydrogen atoms. This analysis provides a visual representation of the molecule's polarity and helps in predicting its interaction with other polar or charged species. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the N,N'-dihexylpentanediamide molecule, particularly its long alkyl chains and rotatable amide bonds, is a key determinant of its physical and chemical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's dynamic behavior. nih.govyoutube.comyoutube.com

Investigation of Alkyl Chain Flexibility and Amide Rotational Barriers

The two hexyl chains in N,N'-dihexylpentanediamide are not static; they can adopt numerous conformations due to rotation around their single carbon-carbon bonds. youtube.com Computational methods can be used to explore the potential energy surface of these rotations, identifying the most stable (lowest energy) conformations.

Table 2: Calculated Rotational Barriers for N,N'-Dihexylpentanediamide (Illustrative)

| Bond | Rotational Barrier (kcal/mol) |

| C-N (Amide) | 15-20 |

| C-C (Alkyl Chain) | 3-5 |

Note: These are typical ranges for such bonds and would be specifically calculated for this molecule.

Simulation of Intermolecular Interactions in Solution and Solid States

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. youtube.comnih.gov By simulating the movement of every atom in a system, MD can provide insights into how N,N'-dihexylpentanediamide molecules interact with each other in a condensed phase, such as in a solution or in a solid crystalline state. youtube.com

These simulations can reveal the formation of intermolecular hydrogen bonds between the amide groups of neighboring molecules, a key interaction that influences the material's bulk properties. nih.gov In solution, MD can model how the solvent molecules arrange themselves around the solute, affecting its solubility and conformation. In the solid state, these simulations can help predict the crystal packing and understand the forces holding the crystal lattice together.

Theoretical Prediction of Reactivity and Interaction Potentials

By combining the insights from electronic structure calculations and molecular dynamics, it is possible to develop a theoretical understanding of the reactivity of N,N'-dihexylpentanediamide and its potential to interact with other molecules.

Theoretical models can be developed to predict how N,N'-dihexylpentanediamide might behave in a chemical reaction. arxiv.org The information from HOMO/LUMO analysis and MEP maps helps to identify the reactive sites and predict the initial steps of a reaction mechanism. For instance, the nucleophilic character of the carbonyl oxygen and the potential for hydrogen bonding at the N-H group are key features that would be considered.

Furthermore, by parameterizing the interactions observed in MD simulations, it is possible to develop interaction potentials. These potentials are simplified mathematical functions that describe the energy of interaction between N,N'-dihexylpentanediamide and another molecule as a function of their distance and orientation. Such potentials are crucial for large-scale simulations, such as those used in materials science and drug discovery, to predict binding affinities and study self-assembly processes.

Prediction of Acid-Base Properties and Protonation Equilibria

No computational studies predicting the acid-base properties, such as pKa values, for N,N'-dihexylpentanediamide have been published. Amide functional groups are generally very weak bases, with protonation typically occurring on the oxygen atom. Theoretical calculations, often employing density functional theory (DFT) methods, can provide estimates of pKa values by calculating the free energy change associated with protonation. However, such specific calculations for N,N'-dihexylpentanediamide are not available in the surveyed literature.

To illustrate the type of data that would be generated from such a study, a hypothetical data table is presented below.

Hypothetical Data Table: Predicted pKa Values for N,N'-Dihexylpentanediamide

| Computational Method | Basis Set | Predicted pKa (Oxygen Protonation) | Predicted pKa (Nitrogen Protonation) |

| B3LYP | 6-31G | Data not available | Data not available |

| M06-2X | def2-TZVP | Data not available | Data not available |

| SMD | B3LYP/6-31G | Data not available | Data not available |

This table is for illustrative purposes only. The values are hypothetical and not based on actual experimental or computational results.

Modeling of Hydrogen Bonding Networks and Non-Covalent Interactions

Similarly, there is a lack of published research on the modeling of hydrogen bonding networks and other non-covalent interactions for N,N'-dihexylpentanediamide. As a secondary amide, this molecule has the potential to act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). In the solid state or in aggregates, these interactions would be expected to play a significant role in the supramolecular structure.

Computational methods are instrumental in understanding these non-covalent interactions. nih.govnih.gov Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and non-covalent interaction (NCI) plots can be used to identify and characterize hydrogen bonds, van der Waals forces, and other weak interactions within and between molecules. nih.govnih.gov These analyses provide insights into the strength and nature of these interactions.

A hypothetical data table is provided below to show what kind of information would be presented if such studies existed.

Hypothetical Data Table: Calculated Properties of Intermolecular Hydrogen Bonds in a Dimer of N,N'-Dihexylpentanediamide

| Interaction Type | Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| N-H···O=C | N | O | Data not available | Data not available | Data not available |

| C-H···O=C | C | O | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. The values are hypothetical and not based on actual experimental or computational results.

Coordination Chemistry and Metal Ion Complexation with N,n Dihexylpentanediamide

Design Principles of N,N'-Dihexylpentanediamide as a Ligand System

The efficacy of N,N'-dihexylpentanediamide as a ligand is rooted in its specific molecular architecture, which is engineered to facilitate selective interactions with metal ions. Key design principles include the arrangement of donor atoms and the influence of its aliphatic chains.

N,N'-dihexylpentanediamide features two amide groups separated by a three-carbon pentane (B18724) backbone. The oxygen atoms of the carbonyl groups in the amide moieties serve as the primary donor sites for coordination with metal ions. This bidentate or potentially polydentate nature allows the ligand to form chelate rings with the metal center, a phenomenon known to enhance the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands. This is commonly referred to as the chelate effect. libretexts.org The spatial arrangement of the carbonyl oxygen atoms is crucial for creating a coordination pocket that can selectively accommodate metal ions of a specific size and charge.

The design of such ligands is critical for applications like the separation of actinides from lanthanides in used nuclear fuel reprocessing. researchgate.netnih.gov The subtle differences in ionic radii and bonding characteristics between trivalent actinides and lanthanides can be exploited by ligands that offer a pre-organized and sterically suitable binding environment.

The presence of two n-hexyl chains on the nitrogen atoms of the amide groups is a significant feature of the N,N'-dihexylpentanediamide ligand. These long alkyl chains primarily influence the ligand's solubility in organic solvents, a critical factor for its application in liquid-liquid extraction processes. The hydrophobic nature of the hexyl groups enhances the distribution of the ligand and its metal complexes into the organic phase.

Furthermore, the length and bulkiness of the alkyl chains can impact the coordination environment around the metal ion. While enhancing solubility, long alkyl chains can also introduce steric hindrance, which may affect the stoichiometry of the metal-ligand complex and the kinetics of complex formation. The flexibility of the hexyl chains allows the ligand to adopt various conformations to accommodate the metal ion, but can also lead to more complex solution behavior. The influence of the alkyl chain on extraction efficiency has been a subject of study for various diamide (B1670390) extractants. researchgate.net

Complexation Mechanisms with Target Metal Ions

The interaction of N,N'-dihexylpentanediamide with metal ions, particularly lanthanides and actinides, involves the formation of coordination complexes with specific stoichiometries and geometries. Understanding these mechanisms is essential for predicting and optimizing the ligand's performance in separation processes.

Diamide ligands, as a class, are known to be effective extractants for trivalent actinides and lanthanides from acidic media. researchgate.netnih.govresearchgate.net The complexation is primarily driven by the interaction between the hard acid character of the f-block elements and the hard oxygen donor atoms of the amide groups.

While specific studies on N,N'-dihexylpentanediamide are limited, research on analogous N,N'-dialkylamides and glutaramide derivatives provides insights into its expected behavior. researchgate.net These ligands have been shown to co-extract trivalent actinides and lanthanides, with selectivity being a key challenge. The development of ligands that can differentiate between these two groups of elements is a major focus in nuclear waste partitioning and transmutation strategies. researchgate.netnih.gov

The coordination of N,N'-dihexylpentanediamide with metal ions is expected to occur through the carbonyl oxygen atoms. Depending on the size of the metal ion and the steric constraints imposed by the hexyl groups, the ligand can act as a bidentate chelating agent. In the resulting complexes, the metal-to-ligand stoichiometry can vary.

Studies on similar diamide systems have revealed the formation of 1:1, 1:2, and even 1:3 metal-to-ligand complexes. nih.govrsc.org For instance, with trivalent lanthanides and actinides, it is common to observe the formation of [M(L)]³⁺, [M(L)₂]³⁺, and [M(L)₃]³⁺ species in solution. The exact stoichiometry is influenced by factors such as the concentration of the ligand, the nature of the diluent, and the acidity of the aqueous phase. nih.gov

Table 1: Plausible Stoichiometries of Metal Complexes with N,N'-Dihexylpentanediamide

| Metal Ion (M³⁺) | Plausible Complex Species |

| Lanthanide (e.g., Eu³⁺) | [Eu(DHPD)]³⁺, [Eu(DHPD)₂]³⁺, [Eu(DHPD)₃]³⁺ |

| Actinide (e.g., Am³⁺) | [Am(DHPD)]³⁺, [Am(DHPD)₂]³⁺, [Am(DHPD)₃]³⁺ |

| (DHPD = N,N'-dihexylpentanediamide) |

The formation of metal complexes with N,N'-dihexylpentanediamide is governed by thermodynamic and kinetic parameters. The stability of the complexes is a measure of the thermodynamic favorability of the complexation reaction. For diamide ligands, complexation with lanthanides and actinides is generally an exothermic process, driven by both favorable enthalpy and entropy changes. The chelate effect contributes significantly to the positive entropy change. libretexts.org

The kinetics of complex formation, or how fast the complex is formed, is also a crucial factor, especially in continuous separation processes. The flexibility of the ligand and the potential for steric hindrance from the alkyl chains can influence the rate of complexation. Studies on similar systems suggest that the complexation is generally fast. rsc.org

Table 2: General Thermodynamic and Kinetic Considerations for N,N'-Dihexylpentanediamide Complexation

| Parameter | General Trend for Diamide Ligands | Implication for N,N'-Dihexylpentanediamide |

| ΔG (Gibbs Free Energy) | Negative (Spontaneous) | Complex formation is expected to be spontaneous. |

| ΔH (Enthalpy) | Generally negative (Exothermic) | The formation of the metal-ligand bond releases energy. |

| ΔS (Entropy) | Generally positive | The chelate effect leads to an increase in disorder, favoring complexation. |

| Kinetics | Generally fast | Rapid complex formation is anticipated. |

Elucidation of Coordination Modes via Advanced Spectroscopic Techniques

The determination of how N,N'-dihexylpentanediamide binds to metal ions would rely on a suite of advanced spectroscopic techniques. Each method provides unique insights into the geometry and electronic structure of the resulting metal-ligand complex.

Infrared (IR) Spectroscopy is a fundamental tool for studying amide-metal coordination. The C=O stretching vibration in a free amide typically appears in the range of 1650-1680 cm⁻¹. Upon coordination of the carbonyl oxygen to a metal ion, electron density is drawn away from the C=O bond, weakening it. This results in a characteristic shift of the C=O stretching frequency to a lower wavenumber (a "red shift"). The magnitude of this shift can provide qualitative information about the strength of the metal-ligand bond. For example, in studies of iron-catechol polymers, the formation of Fe-O bonds was confirmed by interpreting the IR and Raman spectra with the aid of DFT calculations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR can be used to identify which atoms in the ligand are most affected by coordination. For instance, the protons and carbons closest to the coordination site (the carbonyl group) would be expected to show the most significant changes in their chemical shifts upon complexation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to make definitive assignments of all proton and carbon signals in the complex, helping to establish its symmetry in solution. illinoisstate.edu For paramagnetic metal complexes, NMR can still be a powerful tool, although the spectra are often characterized by significantly broadened and shifted resonances. illinoisstate.edumdpi.com

UV-Visible (UV-Vis) Spectroscopy can be used to study the electronic transitions within the metal-ligand complex. The formation of a coordination complex often results in the appearance of new absorption bands or shifts in existing bands, which can be used to monitor the complexation process and determine the stoichiometry of the complex. mdpi.com For lanthanide and actinide complexes, the f-f electronic transitions are particularly sensitive to the coordination environment and can provide information about the symmetry of the complex and the nature of the metal-ligand bonding. utwente.nl

Mass Spectrometry , particularly with soft ionization techniques like Electrospray Ionization (ESI), can be used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. d-nb.info

Below is a hypothetical data table summarizing the expected spectroscopic changes upon complexation of N,N'-dihexylpentanediamide with a generic metal ion (Mⁿ⁺).

| Spectroscopic Technique | Observable Parameter | Expected Change Upon Complexation | Information Gained |

| Infrared (IR) | C=O Stretch (νC=O) | Decrease in frequency (Red Shift) | Confirmation of carbonyl oxygen coordination; qualitative measure of M-O bond strength. |

| ¹H NMR | Chemical Shift (δ) of -CH₂- protons adjacent to C=O | Downfield shift | Identification of the coordination site; information on the solution structure. |

| ¹³C NMR | Chemical Shift (δ) of C=O carbon | Downfield shift | Confirmation of the coordination site. |

| UV-Visible | Absorption Maxima (λmax) | Shift in λmax or appearance of new charge-transfer bands | Electronic structure of the complex; determination of complex stoichiometry. |

| X-ray Crystallography | Bond lengths and angles | Precise M-O bond distances and coordination geometry | Definitive solid-state structure; coordination mode (chelate, bridging). |

Computational Modeling of Metal-Ligand Interactions

In conjunction with experimental techniques, computational modeling, particularly using Density Functional Theory (DFT), provides invaluable atomic-level insights into the nature of metal-ligand interactions. mdpi.com

Geometry Optimization would be the first step in computationally modeling the complex between a metal ion and N,N'-dihexylpentanediamide. This process calculates the lowest energy (most stable) three-dimensional structure of the complex. The resulting optimized geometry would provide theoretical values for bond lengths and angles, which can be directly compared with experimental data from X-ray crystallography. nih.gov

Vibrational Frequency Analysis can be performed on the optimized geometry to calculate the theoretical infrared spectrum of the complex. This is a powerful tool for interpreting experimental IR spectra, as the calculated vibrational frequencies can be assigned to specific motions of the atoms in the molecule. For instance, the calculated red shift in the C=O stretching frequency upon complexation can be compared to the experimentally observed shift. mdpi.comnih.gov

Electronic Structure Analysis methods, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantify the nature of the metal-ligand bond. nih.gov These methods can calculate the degree of charge transfer from the ligand to the metal and provide a measure of the covalency of the bond. For example, NBO analysis can elucidate the specific donor-acceptor orbital interactions that constitute the coordinate bond.

Thermodynamic Calculations can be used to predict the stability of the metal complex. By calculating the Gibbs free energy of formation (ΔG), it is possible to determine whether the complexation reaction is spontaneous. utwente.nl These calculations can also be used to compare the relative stabilities of different possible isomers or coordination modes (e.g., chelate vs. bridging).

The following table presents a hypothetical summary of computational results for a metal complex with N,N'-dihexylpentanediamide.

| Computational Method | Calculated Parameter | Significance |

| DFT Geometry Optimization | M-O Bond Length | Provides a theoretical value to compare with experimental data. |

| Coordination Geometry | Predicts the most stable arrangement of the ligand around the metal ion. | |

| Vibrational Frequency Analysis | νC=O Frequency | Allows for direct comparison with and interpretation of experimental IR spectra. |

| NBO/QTAIM Analysis | Charge on Metal/Oxygen | Quantifies the electron transfer from ligand to metal upon coordination. |

| Delocalization Indices | Provides a measure of the covalent character of the metal-ligand bond. | |

| Thermodynamic Calculations | Gibbs Free Energy of Formation (ΔG) | Predicts the spontaneity and thermodynamic stability of the complex. |

By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the coordination chemistry of N,N'-dihexylpentanediamide with various metal ions could be achieved.

In-depth Scientific Review of Pentanediamide (B1580538), N,N'-dihexyl- Remains Uncharted

While the fundamental principles of supramolecular chemistry provide a theoretical framework for how N,N'-dihexylpentanediamide might behave, the absence of specific experimental or computational studies prevents a detailed and scientifically accurate discussion as per the requested outline. General principles of self-assembly in related amide-containing molecules are well-documented, but a direct application of these to N,N'-dihexylpentanediamide without specific data would be speculative.

For context, research on analogous molecules, such as those containing N-alkylamide functionalities, offers some insights into the potential behavior of N,N'-dihexylpentanediamide. For instance, studies on other N,N'-disubstituted diamides and amides with varying alkyl chain lengths have demonstrated the crucial role of hydrogen bonding between amide groups in forming one-dimensional tapes or sheets. The length and nature of the alkyl chains, in this case, the hexyl groups, are also known to influence the packing of these supramolecular structures through van der Waals interactions, affecting properties like solubility and the morphology of self-assembled structures.

However, without specific research on N,N'-dihexylpentanediamide, it is not possible to provide detailed information on the following as requested:

Future Research Directions and Unexplored Avenues

Integration of N,N'-Dihexylpentanediamide into Hybrid Material Systems

The development of hybrid materials, which combine the distinct properties of organic and inorganic components, offers a significant avenue for future research. Integrating N,N'-dihexylpentanediamide into such systems could lead to materials with tailored functionalities.

Research Focus:

Organic-Inorganic Nanocomposites: Future studies could explore the use of N,N'-dihexylpentanediamide as a surface modifier for inorganic nanoparticles (e.g., silica, titania, or zinc oxide). The amide groups could provide strong interactions with the nanoparticle surface, while the dihexyl chains could enhance compatibility with a polymer matrix, leading to improved dispersion and mechanical properties of the resulting nanocomposite.

Sol-Gel Derived Hybrids: Incorporation of N,N'-dihexylpentanediamide into sol-gel networks could yield hybrid glasses with unique thermal and mechanical properties. The diamide (B1670390) could act as a template or a functional additive, influencing the porosity and surface chemistry of the final material.

Potential Applications:

| Potential Application Area | Description of Use in Hybrid Systems |

| Advanced Coatings | Development of scratch-resistant and hydrophobic coatings. |

| High-Performance Adhesives | Formulation of adhesives with enhanced thermal stability and adhesion to diverse substrates. |

| Functional Fillers | Creation of functional fillers for thermoplastics and thermosets to improve their performance characteristics. |

Exploration of N,N'-Dihexylpentanediamide in Photoactive or Electroactive Systems

While simple aliphatic diamides like N,N'-dihexylpentanediamide are not intrinsically photoactive or electroactive, they can serve as building blocks or matrices for such systems. Research in this area is speculative but holds potential for innovation.

Research Focus:

Host for Photochromic Dyes: The crystalline or self-assembled structures of N,N'-dihexylpentanediamide could serve as a host matrix for photochromic molecules. The defined environment could influence the switching behavior and stability of the dyes. Research into this area could build upon studies of photoresponsive materials based on other organic molecules. rsc.org

Component in Electroactive Polymer Blends: While not conductive itself, N,N'-dihexylpentanediamide could be blended with electroactive polymers to modify their mechanical properties, processability, or response to electrical stimuli. mdpi.com The field of electroactive polymers is rapidly advancing, with potential applications in actuators, sensors, and artificial muscles. mdpi.com Future work could draw inspiration from research on electroactive aromatic polyamides. psu.edu

Advanced In Situ Spectroscopic Studies of Reaction and Assembly Processes

Understanding the fundamental processes of how N,N'-dihexylpentanediamide molecules organize themselves is crucial for controlling the properties of materials derived from them. Advanced in-situ spectroscopic techniques can provide real-time insights into these processes.

Research Focus:

Crystallization and Self-Assembly Dynamics: Techniques like in-situ X-ray scattering, Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy could be employed to study the crystallization and self-assembly of N,N'-dihexylpentanediamide from solution or the melt. This would provide valuable data on the kinetics and mechanisms of structure formation. The use of process analytical technology (PAT) in crystallization processes is a well-established field that can be applied here. uni-halle.de

Hydrogen Bond Network Formation: Spectroscopic methods sensitive to hydrogen bonding (e.g., temperature-dependent FTIR) can be used to probe the formation and strength of the intermolecular hydrogen bonds that are critical to the structure and properties of diamides.

Development of Machine Learning Models for Predicting Diamide Behavior

Machine learning (ML) is emerging as a powerful tool in materials science for predicting material properties and accelerating the discovery of new materials.

Research Focus:

Quantitative Structure-Property Relationship (QSPR) Models: ML algorithms could be trained on datasets of various diamides to develop QSPR models. These models could predict properties such as melting point, solubility, and mechanical strength based on the molecular structure. While direct data for N,N'-dihexylpentanediamide is scarce, models trained on a broader class of polyamides have shown promise in predicting thermal and mechanical properties. nih.govresearchgate.net

Simulation-Informed Machine Learning: Molecular dynamics (MD) simulations can generate large datasets on the conformational behavior and self-assembly of N,N'-dihexylpentanediamide. arxiv.orgnih.govresearchgate.net This data can then be used to train ML models to predict macroscopic properties, bridging the gap between molecular-level understanding and real-world material performance. This approach has been successfully used to predict properties of other materials. nih.govyoutube.com

Interactive Data Table: Potential Machine Learning Model Inputs and Outputs

| Input Feature (Molecular Descriptors) | Predicted Property (Output) |

| Number of Carbon Atoms | Melting Point |

| Number of Rotatable Bonds | Glass Transition Temperature |

| Molecular Weight | Density |

| Hydrogen Bond Donor/Acceptor Count | Solubility Parameter |

| van der Waals Surface Area | Tensile Strength |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N,N'-dialkylpentanediamide derivatives, and how can they be adapted for N,N'-dihexyl substitution?

- Methodological Answer : Synthesis often involves coupling hexylamine with glutaric acid derivatives. For example, in structurally similar compounds (e.g., N,N'-dibutylpentanediamide), amidation is achieved via activated esters or carbodiimide-mediated coupling . Adapting this for N,N'-dihexyl substitution would require optimizing reaction conditions (e.g., solvent polarity, temperature) to accommodate the longer alkyl chain’s steric effects. Purification via column chromatography or recrystallization is critical to isolate the product, as confirmed by NMR and mass spectrometry .

Q. How can the structural integrity and purity of N,N'-dihexylpentanediamide be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze proton and carbon spectra to confirm the absence of unreacted amines or carboxylic acid intermediates. For example, N,N'-dibutyl analogs show distinct peaks for amide protons (~6.5–7.5 ppm) and alkyl chain protons (~0.8–1.6 ppm) .

- HPLC/MS : High-resolution mass spectrometry verifies molecular weight, while HPLC (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for designing experiments with N,N'-dihexylpentanediamide?

- Methodological Answer :

- Solubility : Similar N,N'-dialkyl analogs are sparingly soluble in water but dissolve in organic solvents (e.g., DMSO, chloroform). Conduct solubility assays using the shake-flask method .

- logP : Estimate via computational tools (e.g., ChemAxon) or experimentally via octanol-water partitioning. For example, N,N'-dibutylpentanediamide has a logP ~3.5, suggesting the dihexyl derivative may exceed 6.0, impacting membrane permeability .

Advanced Research Questions

Q. How does N,N'-dihexylpentanediamide perform as a cationic lipid in nucleic acid delivery systems, and what parameters optimize its transfection efficiency?

- Methodological Answer : In related N,N'-dialkylpentanediamide derivatives (e.g., N1,N5-di-octadecenyl), transfection efficiency depends on:

- N/P Ratio : Optimize the charge ratio (lipid nitrogen to nucleic acid phosphate) to balance complex stability and cellular uptake. For siRNA, ratios of 1:6 achieve complete binding, as shown by gel retardation assays .

- Particle Size and ζ Potential : Use dynamic light scattering (DLS) to target 135–250 nm particles with ζ potential >+40 mV, ensuring colloidal stability and cell membrane interaction .

- In vitro Testing : Evaluate cytotoxicity (e.g., MTT assay) and transfection efficiency (e.g., GFP expression in BV2 cells) .

Q. What structural modifications to N,N'-dihexylpentanediamide could enhance its bioactivity or reduce toxicity?

- Methodological Answer :

- Branching or Unsaturation : Introduce double bonds in hexyl chains (e.g., cis-configuration) to improve fluidity and endosomal escape, as seen in oleyl-modified lipids .

- Polar Headgroups : Replace amide groups with hydroxyls or polyethylene glycol (PEG) to modulate hydrophilicity and reduce nonspecific protein adsorption .

- Toxicity Profiling : Compare cell viability (e.g., >50% at 100 µM) across modified derivatives using neural (N2a) and immune (BV2) cell lines .

Q. How can contradictions in experimental data (e.g., variable transfection efficiency across cell lines) be systematically addressed?

- Methodological Answer :

- Dose-Response Studies : Perform titrations to identify cell-specific optimal concentrations (e.g., 10–100 µM for neuronal vs. epithelial cells) .

- Mechanistic Studies : Use fluorescently tagged lipids to track cellular uptake (confocal microscopy) and endosomal colocalization (LysoTracker probes) .

- Batch Consistency : Ensure synthetic reproducibility by standardizing purification protocols and characterizing each batch via FTIR and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.